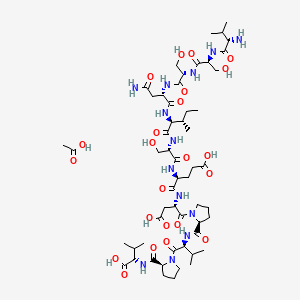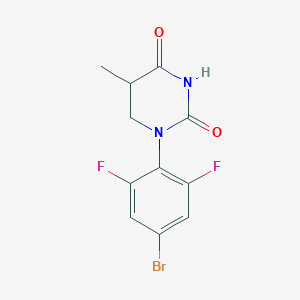
cis-4-(Boc-methylamino)-3-hydroxypiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-4-(Boc-methylamino)-3-hydroxypiperidine: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom, a hydroxyl group at the third position, and a methylamino group at the fourth position in the cis configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(Boc-methylamino)-3-hydroxypiperidine typically involves the following steps:
Protection of the Amino Group: The starting material, piperidine, undergoes protection of the amino group using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step results in the formation of Boc-protected piperidine.
Hydroxylation: The Boc-protected piperidine is then subjected to hydroxylation at the third position using a suitable oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Methylation: The hydroxylated intermediate is further reacted with methylamine to introduce the methylamino group at the fourth position. This step is typically carried out under basic conditions using reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: cis-4-(Boc-methylamino)-3-hydroxypiperidine can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur at the hydroxyl or amino groups, leading to the formation of various derivatives. Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Alkylated, acylated, or sulfonylated derivatives
Applications De Recherche Scientifique
cis-4-(Boc-methylamino)-3-hydroxypiperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. It serves as a valuable tool in the development of new drugs and therapeutic agents.
Medicine: Research on this compound includes its potential use in the treatment of various diseases, such as cancer and neurological disorders. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: The compound is utilized in the production of fine chemicals, agrochemicals, and specialty materials. Its versatility and reactivity make it an important building block in industrial processes.
Mécanisme D'action
The mechanism of action of cis-4-(Boc-methylamino)-3-hydroxypiperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, activation of signaling pathways, or alteration of cellular processes. The exact mechanism of action depends on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
cis-4-(Boc-amino)-3-hydroxypiperidine: Similar structure but lacks the methyl group on the amino group.
trans-4-(Boc-methylamino)-3-hydroxypiperidine: Similar structure but with the trans configuration.
cis-4-(Boc-methylamino)-3-methoxypiperidine: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness: cis-4-(Boc-methylamino)-3-hydroxypiperidine is unique due to the presence of both the Boc-protected methylamino group and the hydroxyl group in the cis configuration. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H22N2O3 |
|---|---|
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
tert-butyl N-(3-hydroxypiperidin-4-yl)-N-methylcarbamate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13(4)8-5-6-12-7-9(8)14/h8-9,12,14H,5-7H2,1-4H3 |
Clé InChI |
DGPOPIMILSMVPL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)C1CCNCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[6-[4,5-Bis[4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-bis[4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14768795.png)

![11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B14768817.png)

![Benzo[c]isoxazole-5-carboxylic acid](/img/structure/B14768826.png)



